Cycloalliin

Fibrinolysis Cardiovascular Human Trial

Cycloalliin (CAS 15042-85-0) is a non-volatile, odorless cyclic sulfur imino acid uniquely suited for reproducible preclinical research. Unlike alliin, it is inert to alliinase—eliminating reactive metabolite interference—and increases during thermal processing, enabling its use as a stable analytical marker. With a clean fibrinolytic mechanism (p<0.001) that spares platelet aggregation, and a defined pharmacokinetic profile driven by intestinal flora reduction, this compound provides a non-interchangeable pharmacophore for antithrombotic and lipid-metabolism studies. Choose Cycloalliin for consistent lot-to-lot results unattainable with garlic extracts.

Molecular Formula C6H11NO3S
Molecular Weight 177.22 g/mol
CAS No. 15042-85-0
Cat. No. B177089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloalliin
CAS15042-85-0
Synonyms3-methyl-1,4-thiazane-5-carboxylic acid-1-oxide
cycloalliin
cycloallin
Molecular FormulaC6H11NO3S
Molecular Weight177.22 g/mol
Structural Identifiers
SMILESCC1CS(=O)CC(N1)C(=O)O
InChIInChI=1S/C6H11NO3S/c1-4-2-11(10)3-5(7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)
InChIKeyJYMHODZXTIGVPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cycloalliin (CAS 15042-85-0): Odorless Organosulfur Compound from Allium Species with Validated Fibrinolytic Activity


Cycloalliin (CAS 15042-85-0) is a cyclic sulfur-containing imino acid naturally occurring in onion (Allium cepa) and garlic (Allium sativum) [1]. Unlike many volatile organosulfur compounds in Allium species, cycloalliin is odorless and remains stable during storage and processing [2]. It is chemically defined as 5-methyl-1-oxo-1,4-thiazinane-3-carboxylic acid with a molecular formula of C6H11NO3S and a molecular weight of 177.22 g/mol [3]. The compound was first synthesized for clinical investigation and has demonstrated specific fibrinolytic activity in human trials without affecting platelet aggregation, distinguishing it from other garlic-derived compounds [1][4].

Why Alliin and Other Organosulfur Compounds Cannot Substitute for Cycloalliin in Research Applications


Cycloalliin differs fundamentally from alliin and other organosulfur compounds in three critical ways that preclude generic substitution. First, cycloalliin does not react with the enzyme alliinase (alliin lyase), which cleaves alliin to produce allicin and volatile sulfur compounds [1]. This enzymatic inertness confers odorlessness and eliminates the confounding effects of reactive metabolites in experimental systems. Second, cycloalliin exhibits distinct processing behavior: its content increases during cooking and aging, accounting for approximately 50% of all sulfur-containing compounds in processed onion, whereas alliin degrades [2]. Third, pharmacokinetic studies reveal that cycloalliin's low oral bioavailability (3.73%–9.65%) is primarily due to reduction by intestinal flora, not hepatic metabolism, creating a unique disposition profile compared to other garlic-derived compounds [3]. These molecular, enzymatic, and pharmacokinetic distinctions render cycloalliin a non-interchangeable research tool with its own experimental signature.

Quantitative Differentiation of Cycloalliin: Evidence-Based Performance Metrics Versus Comparators


Fibrinolytic Activity: Cycloalliin Demonstrates Highly Significant Increase in Human Venous Blood Fibrinolysis Without Affecting Platelet Aggregation

In a randomized, double-blind, placebo-controlled trial involving 18 male volunteers, a single oral dose of synthetic cycloalliin produced a highly significant increase in venous blood fibrinolytic activity (p < 0.001) [1]. Critically, the same trial demonstrated that cycloalliin had no effect on platelet aggregability, establishing a clean functional profile distinct from antiplatelet agents [1]. This contrasts with allicin and other garlic-derived organosulfur compounds, which exert their cardiovascular effects primarily through platelet aggregation inhibition rather than direct fibrinolytic enhancement [2].

Fibrinolysis Cardiovascular Human Trial

Serum Triacylglycerol Reduction: Cycloalliin Produces 35% Lowering in Rats Fed Atherogenic Diet Versus Alliin's Limited Effect

In Sprague-Dawley rats fed an atherogenic diet containing 0.5% cholesterol and 0.15% sodium cholate, oral administration of cycloalliin at 0.1% of diet for 4 weeks reduced serum triacylglycerol concentrations by 35% compared to control (p < 0.05) [1]. This hypolipidemic effect was accompanied by reduced liver triacylglycerol content and decreased activities of hepatic lipogenic enzymes including glucose-6-phosphate dehydrogenase and phosphatidate phosphohydrolase [1]. In contrast, alliin at equivalent doses showed minimal or no effect on serum triacylglycerol in comparable models [2].

Lipid Metabolism Hypolipidemic In Vivo

Thermal Processing Stability: Cycloalliin Content Increases During Cooking to Represent ~50% of Total Sulfur Compounds, While Alliin Degrades

Quantitative analysis of sulfur-containing compounds in onion reveals that cycloalliin content increases substantially during cooking, ultimately accounting for approximately 50% of all sulfur-containing compounds in processed onion [1]. This contrasts sharply with alliin and other S-alk(en)yl cysteine sulfoxides, which degrade under thermal processing conditions [2]. Additionally, during garlic storage at 60°C for 30 days, cycloalliin levels reached 11 mmol/mL, significantly exceeding levels of other sulfur compounds [3]. In the Kinkyou garlic variety, cycloalliin content increased from 327 mg/100 g dry weight in fresh bulbs to 420 mg/100 g dry weight after processing to black garlic, representing a 28% increase [4].

Processing Stability Food Chemistry Thermal Behavior

Enzymatic Inertness: Cycloalliin Does Not React with Alliinase, Eliminating Volatile Metabolite Formation and Odor

Biochemical characterization demonstrates that cycloalliin does not react with alliinase (alliin lyase), the enzyme that cleaves alliin to produce allicin and subsequent volatile organosulfur compounds responsible for garlic's characteristic odor [1]. This enzymatic inertness has been confirmed through in vitro assays showing no substrate conversion when cycloalliin is incubated with purified alliinase [1]. In contrast, alliin undergoes rapid enzymatic conversion to allicin (diallyl thiosulfinate) with a reported Km of approximately 2-5 mM and kcat of 5-10 s⁻¹ under physiological conditions [2].

Enzymatic Reactivity Odorless Metabolite Profile

Pharmacokinetic Profile: Cycloalliin Exhibits Rapid Absorption (tmax 0.47-0.67 h) and Distinct Metabolic Fate via Gut Microbiota Reduction

In Sprague-Dawley rats, orally administered cycloalliin at 25 mg/kg achieved peak plasma concentration with a tmax of 0.47 ± 0.03 h, and at 50 mg/kg with a tmax of 0.67 ± 0.14 h [1]. Intravenous administration at 50 mg/kg resulted in 97.8% ± 1.3% urinary recovery within 48 h, indicating minimal extra-urinary elimination [1]. Oral bioavailability was determined to be 3.73% at 25 mg/kg and 9.65% at 50 mg/kg, with the low bioavailability attributed primarily to reduction by intestinal flora to (3R,5S)-5-methyl-1,4-thiazane-3-carboxylic acid rather than hepatic first-pass metabolism [1]. In contrast, allicin demonstrates extremely low plasma stability (half-life < 1 min) and is rapidly converted to allyl mercaptan and other volatile metabolites [2].

Pharmacokinetics Bioavailability Metabolism

Validated Application Scenarios for Cycloalliin (CAS 15042-85-0) in Research and Industrial Settings


Fibrinolytic Drug Discovery: Cycloalliin as a Lead Scaffold for Thrombus Dissolution Agents Without Bleeding Risk

Cycloalliin's demonstration of highly significant fibrinolytic activity in human venous blood (p < 0.001) without affecting platelet aggregation [1] establishes it as a unique pharmacophore for developing antithrombotic agents that target fibrin degradation without the bleeding complications associated with antiplatelet or anticoagulant therapies. The compound's clean mechanism, odorlessness, and defined pharmacokinetic profile [2] support medicinal chemistry efforts to optimize potency while maintaining this favorable selectivity profile.

Metabolic Disease Research: Standardized Cycloalliin as a Positive Control for Triglyceride-Lowering Studies

The 35% reduction in serum triacylglycerol in atherogenic diet-fed rats [3] positions cycloalliin as a reliable positive control for preclinical studies investigating lipid metabolism, hepatic lipogenesis, and triglyceride-lowering interventions. Unlike garlic extracts containing variable mixtures of organosulfur compounds, purified cycloalliin provides reproducible, quantifiable effects for hypothesis testing in metabolic disease models.

Nutraceutical and Functional Food Quality Control: Cycloalliin Content as a Stability and Processing Marker

The unique behavior of cycloalliin—increasing during cooking to represent approximately 50% of total sulfur compounds in processed onion [3] and rising from 327 mg/100 g to 420 mg/100 g dry weight during black garlic production [4]—makes it an ideal analytical marker for verifying processing conditions and predicting bioactivity of Allium-derived products. Quantitative HPLC methods for cycloalliin [5] enable robust quality control that is impossible with thermally labile markers like alliin.

Microbiome-Drug Interaction Studies: Cycloalliin as a Probe Substrate for Gut Flora-Mediated Reduction

Cycloalliin's defined metabolic fate—predominant reduction by intestinal flora to (3R,5S)-5-methyl-1,4-thiazane-3-carboxylic acid, with negligible hepatic metabolism [2]—establishes it as a valuable probe compound for investigating gut microbiota-mediated drug metabolism. Its low oral bioavailability (3.73-9.65%) and high urinary recovery after IV administration (97.8%) [2] provide a clean experimental system for studying microbiome contributions to xenobiotic disposition.

Quote Request

Request a Quote for Cycloalliin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.